Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate
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Overview
Description
Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[23]hexane-2-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology and Medicine
In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate
- Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-3-carboxylate
Uniqueness
Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H13ClO3 |
---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C9H13ClO3/c1-5-4-8(6(5)2)9(10,13-8)7(11)12-3/h5-6H,4H2,1-3H3 |
InChI Key |
SOFOUWYFPJXKKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C1C)C(O2)(C(=O)OC)Cl |
Origin of Product |
United States |
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